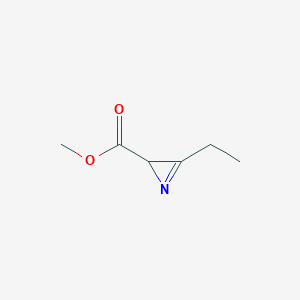
Methyl 3-ethyl-2H-azirine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-ethyl-2H-azirine-2-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of azirines, which are three-membered ring structures containing one nitrogen atom. These compounds are known for their high reactivity due to the ring strain and the presence of an electrophilic carbon-nitrogen double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-ethyl-2H-azirine-2-carboxylate can be synthesized through various methods. One common approach involves the oxidative cyclization of enamine derivatives. This method typically requires the use of oxidizing agents such as triethylamine and air oxygen . Another method involves the decomposition of vinyl azides, which can be achieved through thermolysis or photolysis . Additionally, the ring contraction of isoxazole derivatives has been employed to synthesize azirines .
Industrial Production Methods
Industrial production of this compound often involves the use of scalable synthetic routes such as the Neber rearrangement. This method involves the rearrangement of oxime derivatives in the presence of a base, leading to the formation of azirines . The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-2H-azirine-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The electrophilic carbon-nitrogen double bond readily undergoes nucleophilic addition reactions with nucleophiles such as alcohols, thiols, and amines.
Cycloaddition: The compound can participate in 1,3-dipolar cycloaddition reactions, forming larger heterocyclic structures.
Oxidative Cyclodimerization: Under oxidative conditions, the compound can undergo cyclodimerization to form pyrimidine derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include triethylamine, air oxygen, and various nucleophiles such as alcohols and thiols . Reaction conditions often involve heating and the use of solvents such as toluene .
Major Products
Major products formed from the reactions of this compound include aziridines, pyrimidines, and other heterocyclic compounds .
Scientific Research Applications
Methyl 3-ethyl-2H-azirine-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-ethyl-2H-azirine-2-carboxylate involves its electrophilic carbon-nitrogen double bond, which can react with nucleophiles to form covalent adducts . This reactivity makes it a useful tool for studying enzyme mechanisms and protein-ligand interactions. The compound can also undergo cycloaddition reactions, leading to the formation of larger heterocyclic structures .
Comparison with Similar Compounds
Methyl 3-ethyl-2H-azirine-2-carboxylate can be compared with other azirine derivatives, such as:
Azirinomycin: A natural antibiotic produced by Streptomyces aureus, known for its antimicrobial activity.
Dysidazirine: An antifungal compound with a similar azirine structure.
Azirinyl-2’-deoxyuridine:
The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of heterocyclic compounds, making it a versatile tool in synthetic chemistry and biological research.
Properties
IUPAC Name |
methyl 3-ethyl-2H-azirine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-4-5(7-4)6(8)9-2/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIYYBDPZLFVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














